CID 71310797

Overview

Description

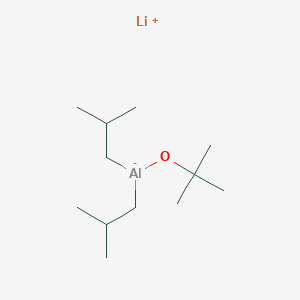

Lithium diisobutyl-tert-butoxyaluminum hydride solution is a reducing agent used for the reduction of aromatic and aliphatic nitriles, esters, and tertiary amides to aldehydes .

Synthesis Analysis

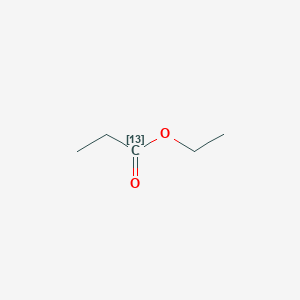

This compound has been used in the development of a highly efficient alkene hydroboration protocol. Various alkyl boronates can be smoothly obtained in good yields by reacting alkenes with pinacolborane (HBpin) in the presence of 5 mol% lithium diisobutyl-tert-butoxyaluminum hydride . It has also been reported for the one-pot synthesis of secondary alcohols such as vinyl and propargyl alcohols from the ester precursor .Molecular Structure Analysis

The molecular structure of Lithium diisobutyl-tert-butoxyaluminum hydride solution is represented by the formula C12H28AlLiO .Physical and Chemical Properties Analysis

Lithium diisobutyl-tert-butoxyaluminum hydride solution is a liquid with a density of 0.795 g/mL at 25 °C . It has a molecular weight of 222.27 .Scientific Research Applications

Conversion of Esters to Aldehydes

Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) demonstrates high efficiency in converting common aromatic and aliphatic esters to corresponding aldehydes, particularly isopropyl esters, with yields often exceeding 90% (Kim, Choi, & An, 2007). This process is significant in synthetic organic chemistry, facilitating the synthesis of aldehydes from esters.

Chemoselective Reduction of Tertiary Amides

A derivative of LDBBA, copper diisobutyl-t-butoxyaluminum hydride, is shown to be effective in selectively reducing tertiary amides over esters, leading to high yields of aldehydes (Im, Shin, Jaladi, & An, 2018). This reagent offers a more targeted approach in reducing specific functional groups within complex molecules.

Reduction of Aldehydes and Ketones

In a study, potassium diisobutyl-t-butoxy aluminum hydride (PDBBA), a derivative of LDBBA, was identified as the most efficient agent for reducing aldehydes and ketones to alcohols in the presence of other functional groups, showing higher chemoselectivity for aldehydes over ketones (Kim, Shin, Jaladi, & An, 2018).

Alkene Hydroboration

LDBBA is utilized in alkene hydroboration, a process to obtain various alkyl boronates. It facilitates effective hydride transfer during hydroboration, and the resulting boronate ester can be further used in various chemical transformations (Jaladi, Shin, & An, 2019).

Partial Reduction of Carboxylic Acids

Lithium tri-t-butoxyaluminum hydride, a related compound, can reduce 3-acylthiazolidine-2-thiones, derivatives of carboxylic acids, to aldehydes. This method applies to a range of substrates, offering a versatile tool for synthesizing aldehydes from carboxylic acids (Izawa & Mukaiyama, 1979).

Flow Chemistry Applications

LDBBA shows potential in flow chemistry for the selective reduction of esters to aldehydes, even in the presence of reactive functional groups. This application is particularly valuable in medicinal and natural product chemistry (Muñoz, Alcázar, Hoz, & Díaz‐Ortiz, 2012).

Synthesis of Aldehydes from Acid Chlorides

An effective one-potsynthesis method for converting acid chlorides to aldehydes using lithium diisobutyl-t-butoxyaluminum hydride has been developed. This approach provides a practical and general method, addressing a key objective in organic synthesis (Choi, Lee, & An, 2009).

Reduction of Nitriles

In another study, metal diisobutyl-t-butoxyaluminum hydrides like LDBBA have been used for the partial and chemoselective reduction of nitriles to aldehydes. This finding opens up new possibilities for the chemoselective transformation of nitriles in organic synthesis (Choi, Choi, Eom, Hwang, & An, 2008).

Stereoselective Reductions

Lithium tris [(3-tert-butyl-3-pentyl)oxy] aluminum hydride, a variant of LDBBA, has shown effectiveness in the stereoselective reduction of various cyclic, bicyclic, and open-chain ketones. This highlights its utility in precise stereochemical control in chemical syntheses (Boireau, Deberly, & Toneva, 1993).

Synthesis of Bioactive Compounds

An improved synthesis process for anxiolytic, anticonvulsant, and antinociceptive compounds using potassium diisobutyl-tert-butoxyaluminum hydride demonstrates the reagent's role in synthesizing clinically relevant molecules (Cook, Li, Golani, Jahan, & Rashid, 2018).

Mechanism of Action

Target of Action

Lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA) is primarily used as a reducing agent . Its primary targets are aromatic and aliphatic nitriles, esters, and tertiary amides .

Mode of Action

LDBBA interacts with its targets through a process known as hydroboration . This involves the addition of boron and hydrogen across a carbon-carbon double bond. The coordination of aluminate ions with lithium cations allows for effective hydride transfer during hydroboration .

Biochemical Pathways

The hydroboration process catalyzed by LDBBA affects the carbon-carbon double bond in the target molecules . This results in the formation of alkenyl boronates . These boronates can be further used for C–C coupling, trifluoroboronate salt formation, and oxidation to alcohol .

Pharmacokinetics

It’s important to note that the compound is typically used in solution form, with a concentration of0.25 M in THF/hexanes . This suggests that the compound’s bioavailability is largely dependent on its solubility in the solvent used.

Result of Action

The result of LDBBA’s action is the reduction of aromatic and aliphatic nitriles, esters, and tertiary amides to aldehydes . This can be particularly useful in synthetic chemistry, where the conversion of these functional groups to aldehydes can enable further chemical transformations.

Action Environment

The action of LDBBA is influenced by environmental factors such as the presence of water, acid, and oxygen . The compound is known to react violently with these substances, producing flammable gases or causing explosive reactions . Therefore, it’s crucial to avoid exposure to air and moisture during storage and handling . The compound is typically stored at a temperature of 2-8°C .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Lithium Diisobutyl-tert-butoxyaluminum Hydride Solution interacts with various biomolecules in its role as a reducing agent . It has been shown to be particularly effective in the reduction of nitriles and esters to aldehydes . The nature of these interactions involves the transfer of hydride ions from the Lithium Diisobutyl-tert-butoxyaluminum Hydride Solution to the substrate molecule .

Molecular Mechanism

The molecular mechanism of action of Lithium Diisobutyl-tert-butoxyaluminum Hydride Solution involves the transfer of hydride ions from the reducing agent to the substrate molecule . This can result in the reduction of nitriles and esters to aldehydes .

Properties

InChI |

InChI=1S/C4H9O.2C4H9.Al.Li/c1-4(2,3)5;2*1-4(2)3;;/h1-3H3;2*4H,1H2,2-3H3;;/q-1;;;;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCGTPMYJVLOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)C[Al-](CC(C)C)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27AlLiO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746334 | |

| Record name | PUBCHEM_71310797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77299-63-9 | |

| Record name | PUBCHEM_71310797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium diisobutyl-tert-butoxyaluminum hydride solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

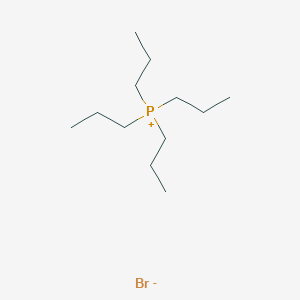

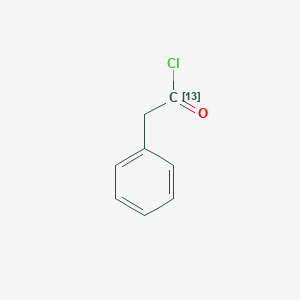

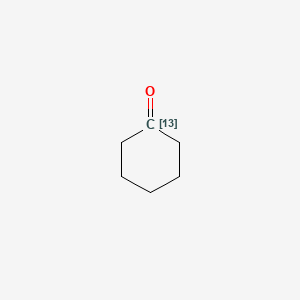

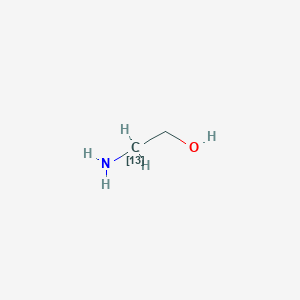

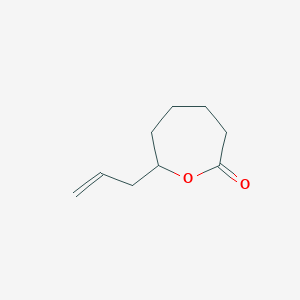

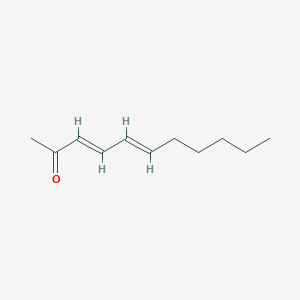

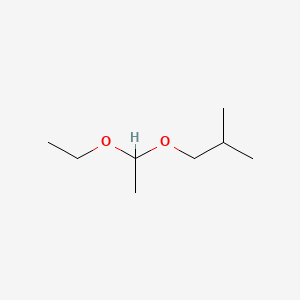

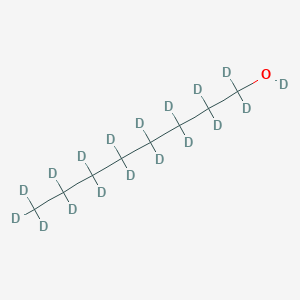

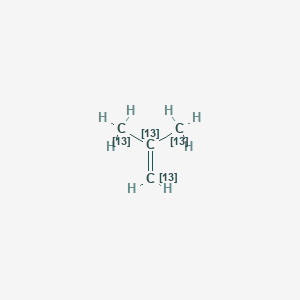

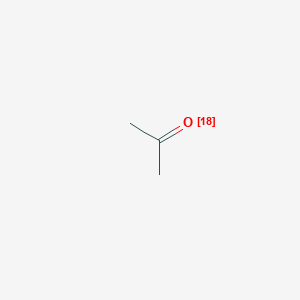

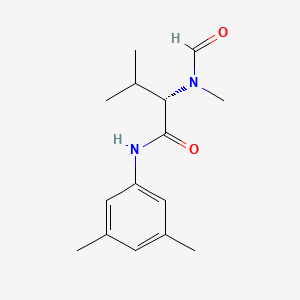

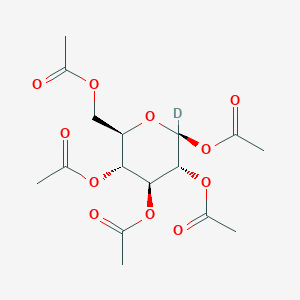

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.